molecular formula C21H21NO3 B2535527 Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate CAS No. 1358504-75-2

Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate

Cat. No.: B2535527
CAS No.: 1358504-75-2
M. Wt: 335.403
InChI Key: XTJKVULKCMFDDH-UHFFFAOYSA-N
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Description

Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group substituted with a 2,5-dimethylphenyl moiety at position 4, a methyl group at position 6, and a methyl ester at position 2. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and P-glycoprotein (P-gp) inhibitory activities .

Properties

IUPAC Name

methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13-5-7-15(3)16(9-13)12-25-20-11-19(21(23)24-4)22-18-8-6-14(2)10-17(18)20/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJKVULKCMFDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylation via Nitration-Reduction

Nitration of methyl 6-methylquinoline-2-carboxylate with fuming nitric acid (HNO₃) at 0°C yields the 4-nitro derivative. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is subsequently diazotized with NaNO₂/HCl and hydrolyzed to afford 4-hydroxy-6-methylquinoline-2-carboxylate (Yield: 58%).

Etherification via Mitsunobu Reaction

The 4-hydroxy intermediate reacts with (2,5-dimethylphenyl)methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the [(2,5-dimethylphenyl)methoxy] group. This method ensures retention of configuration and high regioselectivity (Yield: 82%).

Optimized Mitsunobu Conditions

Component Quantity
4-Hydroxy-6-methylquinoline-2-carboxylate 1.0 equiv
(2,5-Dimethylphenyl)methanol 1.5 equiv
Diethyl Azodicarboxylate (DEAD) 1.5 equiv
Triphenylphosphine (PPh₃) 1.5 equiv
Solvent Dry THF
Reaction Time 12 h, 25°C

Alternative Pathway: Doebner-Modified Reaction

The Doebner reaction, typically used for 4-carboxyquinolines, can be adapted for 2-carboxylates by altering reactant stoichiometry. Combining 3-methylaniline with pyruvic acid and (2,5-dimethylphenyl)methoxyacetaldehyde in ethanol under reflux induces cyclization. While this method bypasses intermediate hydroxylation, it suffers from lower yields (45–50%) due to competing byproduct formation.

Regioselectivity Considerations

  • Electron-donating groups on the aniline (e.g., methyl) direct cyclization to the 6-position.
  • Steric hindrance from (2,5-dimethylphenyl)methoxyacetaldehyde favors 4-substitution over 3-position.

Final Esterification and Purification

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by thin-layer chromatography (TLC) and ¹H-NMR.

Comparative Yields of Synthetic Routes

Method Yield (%) Purity (%)
Gould-Jacob + Mitsunobu 82 98
Doebner-Modified 50 95

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors for cyclization steps, enhancing heat transfer and reducing reaction times (2 h vs. 6 h batch). Solvent recovery systems minimize waste, aligning with green chemistry principles.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing cyclization pathways in Doebner reactions generate 2-methylquinoline-4-carboxylic acid derivatives. Excess pyruvic acid (2.0 equiv) suppresses this side reaction.
  • Ester Hydrolysis : Acidic conditions during Mitsunobu reactions may cleave the methyl ester. Buffering with NaHCO₃ maintains ester integrity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate is a compound that has garnered attention in various scientific research applications due to its potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Breast Cancer

In vitro studies involving MCF-7 breast cancer cells revealed that the compound induces apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating a potent effect on cell viability.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HT-29 (Colon)20Cell cycle arrest

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria.

Antimicrobial Activity

In studies assessing its efficacy against various bacterial strains, the compound showed minimum inhibitory concentrations (MICs) that suggest it could be a valuable agent in combating infections.

Table 3: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences:

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Substituent Key Features
Target Compound (2,5-Dimethylphenyl)methoxy Methyl Methyl ester Bulky aryloxy group enhances lipophilicity and steric effects .
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate Chloro Methoxy Methyl ester Electron-withdrawing chloro group may reduce bioavailability .
4-Methoxy-6-methylquinolyl-2-carboxylic acid Methoxy Methyl Carboxylic acid Hydrophilic due to free carboxylic acid; lower membrane permeability .
6-Methoxy-2-arylquinoline-4-carboxylates Variable aryl groups Methoxy Methyl ester Optimized for P-gp inhibition; aryl groups modulate binding .

Physical and Chemical Properties

  • Melting Points: Derivatives like 4-methoxy-6-methylquinolyl-2-carboxylic acid exhibit high melting points (~228°C) due to hydrogen bonding , whereas esterified analogues (e.g., methyl 4-chloro-6-methoxyquinoline-2-carboxylate) likely have lower melting points.
  • Solubility : The target compound’s bulky (2,5-dimethylphenyl)methoxy group may reduce solubility in polar solvents compared to smaller substituents (e.g., methoxy or chloro) .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

Property Target Compound Methyl 4-Chloro-6-Methoxyquinoline-2-carboxylate 4-Methoxy-6-methylquinolyl-2-carboxylic acid
Molecular Weight ~353.4 g/mol ~291.7 g/mol ~247.3 g/mol
Melting Point Not reported Not reported 228°C
LogP (Predicted) ~3.5 ~2.8 ~1.2
Bioactivity (P-gp Inhibition) Potential (inferred) Low Moderate

Biological Activity

Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Quinoline Derivatives

Quinoline derivatives have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. These compounds are often investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The structural features of this compound suggest that it may possess similar biological properties.

2.1 Anticancer Properties

Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that modifications in the quinoline structure can enhance their efficacy against specific cancer types by:

  • Inhibiting DNA Gyrase : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which may also extend to cancer cells by disrupting their DNA processes .
  • Inducing Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of specific signaling pathways .

2.2 Antimicrobial Activity

This compound has potential antimicrobial properties:

  • Broad-Spectrum Activity : Quinoline derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The presence of a methoxy group in this compound may enhance its lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.
  • Mechanism of Action : The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.

2.3 Anti-inflammatory Effects

Quinoline derivatives are also studied for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models . This action is crucial for conditions like arthritis and other inflammatory diseases.

3. Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives similar to this compound:

StudyFindings
Demonstrated that quinoline derivatives exhibit significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range.
Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Reported anti-inflammatory activity by reducing TNF-alpha levels in vitro, indicating potential therapeutic use in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor affecting metabolic pathways critical for cell survival.
  • Receptor Binding : It could interact with specific receptors involved in cell signaling pathways related to growth and apoptosis.

5. Conclusion

This compound exhibits significant biological activity that warrants further exploration in pharmacological research. Its potential as an anticancer agent, antimicrobial compound, and anti-inflammatory drug highlights its importance in medicinal chemistry. Continued research into its mechanisms of action and clinical applications could lead to novel therapeutic strategies against various diseases.

Q & A

Basic Research Question

  • NMR/IR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (δ\delta 3.8–4.0 ppm), methyl (δ\delta 2.3–2.6 ppm), and ester carbonyl (δ\delta 165–170 ppm) groups. IR spectroscopy verifies C=O stretches (~1720 cm1^{-1}) and aromatic C–O bonds (~1250 cm1^{-1}).
  • X-ray Crystallography : As demonstrated for similar quinoline derivatives (e.g., ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate), single-crystal X-ray diffraction resolves substituent positions and confirms the planar quinoline core. Lattice parameters (e.g., monoclinic P21/nP2_1/n, a=10.59A˚a = 10.59 \, \text{Å}, β=92.99\beta = 92.99^\circ) provide structural validation .

What strategies address contradictions in biological activity data for quinoline derivatives with similar substituents?

Advanced Research Question
Discrepancies in antimicrobial or anticancer activity may arise from substituent positioning or stereoelectronic effects. For example:

  • Functional Group Positioning : The 2,5-dimethylphenyl methoxy group may sterically hinder target binding compared to unsubstituted analogs.
  • Methodological Controls : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).
  • Computational Modeling : Density Functional Theory (DFT) calculations assess electron distribution (e.g., HOMO-LUMO gaps) to correlate substituent effects with bioactivity .

How can computational chemistry predict the reactivity of the methoxy and methyl groups in further derivatization?

Advanced Research Question

  • Electrophilic Reactivity : The methoxy group’s electron-donating nature activates the quinoline ring for electrophilic substitution at positions 5 and 6. Methyl groups at position 6 may sterically direct reactions to the 4-position.
  • DFT/Molecular Dynamics : Simulate transition states for reactions like nitration or halogenation. For example, Fukui indices (ff^-) identify nucleophilic sites, while Mulliken charges quantify substituent effects .
  • Experimental Validation : Cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) can test predicted reactivity patterns .

What analytical techniques resolve purity challenges during large-scale synthesis?

Advanced Research Question

  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate and quantify byproducts (e.g., unreacted intermediates).
  • DSC/TGA : Differential scanning calorimetry detects polymorphic impurities (melting point deviations >2°C indicate contamination) .
  • Recrystallization Optimization : Ethanol/water mixtures (7:3 v/v) achieve >99% purity, as demonstrated for structurally related 4-chloro-2-methylquinoline-6-carboxylic acid .

How do steric and electronic effects of the 2,5-dimethylphenyl group influence pharmacological properties?

Advanced Research Question

  • Steric Effects : The bulky 2,5-dimethylphenyl methoxy group may reduce membrane permeability compared to smaller substituents (e.g., 4-methoxyphenyl).
  • Lipophilicity : Calculate logP values (e.g., using MarvinSketch) to correlate substituent hydrophobicity with bioavailability.
  • In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like topoisomerase II or bacterial gyrase. Compare with analogs lacking methyl groups to isolate steric contributions .

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

  • Byproduct Formation : Optimize reaction time and temperature to minimize over-acylation or dimerization.
  • Catalyst Selection : Transition from homogeneous catalysts (e.g., Pd(PPh3_3)4_4) to heterogeneous systems (e.g., Pd/C) for easier recycling .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .

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